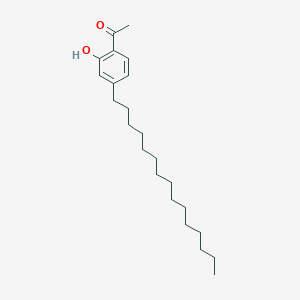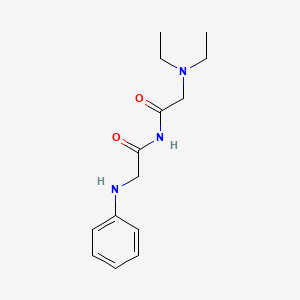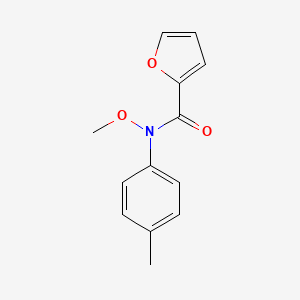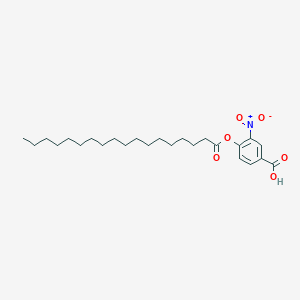
3-(Dibenzylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dibenzylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, where a dibenzylamino group is attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with dibenzylamine under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of diazonium salts, which are highly reactive intermediates. The diazonium salt derived from aniline can be treated with dibenzylamine to yield the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dibenzylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are frequently employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Dibenzylamino)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its antioxidant properties may contribute to its effectiveness in treating diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the properties of the final products .
Mécanisme D'action
The mechanism of action of 3-(Dibenzylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This antioxidant activity is crucial in protecting cells from oxidative stress . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic with fewer side effects compared to phenol.
Hydroquinone: A phenolic compound with significant antioxidant properties.
Uniqueness: This unique structure allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
52007-94-0 |
|---|---|
Formule moléculaire |
C20H19NO |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(dibenzylamino)phenol |
InChI |
InChI=1S/C20H19NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,22H,15-16H2 |
Clé InChI |
LVIUSPQSZFTDFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


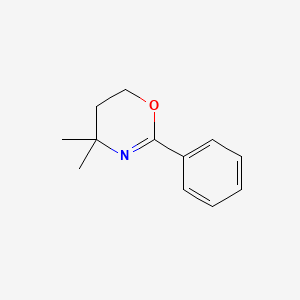
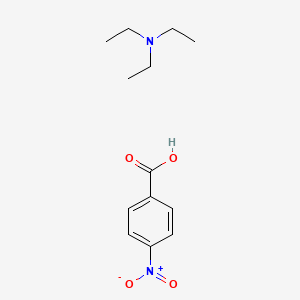
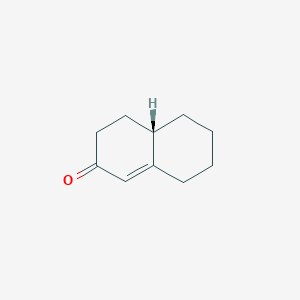
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)



